N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various carboxylic acids. One common method includes the reaction of 2-amino-6-isopropylbenzothiazole with 3-methylisoxazole-5-carboxylic acid under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Chemical Reactions Analysis
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions ortho and para to the nitrogen atom.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can be compared with other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. This compound is unique due to its specific isopropyl and methylisoxazole substituents, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
3-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-8(2)10-4-5-11-13(7-10)21-15(16-11)17-14(19)12-6-9(3)18-20-12/h4-8H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTCFVAHMANZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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